molecular formula C9H10FNO2 B14016569 2-fluoro-5-methoxy-N-methylbenzamide

2-fluoro-5-methoxy-N-methylbenzamide

Cat. No.: B14016569
M. Wt: 183.18 g/mol
InChI Key: HNAMNSOVXFUILD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-5-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The amide group can also undergo reduction to form an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-substituted-N-methylbenzamide.

    Oxidation: Products include 2-fluoro-5-hydroxy-N-methylbenzamide or 2-fluoro-5-formyl-N-methylbenzamide.

    Reduction: Products include 2-fluoro-5-methoxy-N-methylbenzylamine.

    Hydrolysis: Products include 2-fluoro-5-methoxybenzoic acid and methylamine.

Scientific Research Applications

2-Fluoro-5-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    5-Fluoro-2-methoxy-N-methylbenzamide: The positions of the fluorine and methoxy groups are reversed, which can lead to different chemical and biological properties.

    N-Methoxy-N-methylbenzamide: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

Uniqueness

2-Fluoro-5-methoxy-N-methylbenzamide is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of both the fluorine and methoxy groups can enhance its stability, reactivity, and binding affinity in various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12)

InChI Key

HNAMNSOVXFUILD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)F

Origin of Product

United States

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